4-Chloro-2-isopropoxyaniline
Overview
Description
4-Chloro-2-isopropoxyaniline: is an organic compound with the molecular formula C9H12ClNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and an isopropoxy group at the 2-position. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds are known to target the respiratory system .
Mode of Action
It’s worth noting that related compounds often interact with their targets through processes such as oxidative addition and transmetalation .
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .
Result of Action
Related compounds have been observed to produce second harmonic generation (shg) that is 2 times higher than that obtained from potassium dihydrogen phosphate (kdp) upon irradiation with an 800 nm laser beam .
Action Environment
The action of 4-Chloro-2-isopropoxyaniline can be influenced by various environmental factors. For instance, the degradation of similar compounds has been observed to be more efficient under certain conditions, such as specific pH levels and power dissipation .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-isopropoxyaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as transferases, hydrolases, and oxidoreductases . These interactions often involve the formation of covalent bonds, which can lead to the modification of protein structures and functions. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of enzyme-substrate complexes that alter the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves the formation of covalent bonds, which can result in the modification of the enzyme’s active site and alter its catalytic activity. Furthermore, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects . Studies have shown that there is a threshold dose above which this compound can cause cellular damage and disrupt normal physiological processes. It is essential to determine the optimal dosage to minimize adverse effects while maximizing its potential benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its degradation and detoxification . It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown into metabolites. These metabolic processes can affect the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biological activity and its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for preparing 4-Chloro-2-isopropoxyaniline involves the reaction of 4-chloro-2-fluoronitrobenzene with caesium carbonate in 2-propanol. The mixture is heated at 60°C for 24 hours. The resulting product, 4-chloro-1-nitro-2-(propan-2-yloxy)benzene, is then reduced using iron powder in acetic acid at 50°C for 1 hour to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-isopropoxyaniline undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Iron powder in acetic acid is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Reduction: The major product is this compound.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Scientific Research Applications
4-Chloro-2-isopropoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Chloro-2-methoxyaniline
- 4-Chloro-2-ethoxyaniline
- 4-Chloro-2-propoxyaniline
Comparison: 4-Chloro-2-isopropoxyaniline is unique due to the presence of the isopropoxy group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and applications in different fields .
Properties
IUPAC Name |
4-chloro-2-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBDGXBTHGJVKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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